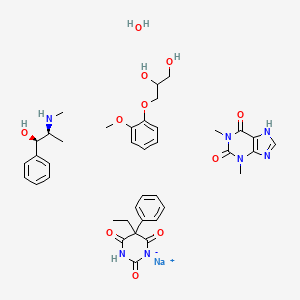
Franol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Franol, also known as this compound, is a useful research compound. Its molecular formula is C39H50N7NaO11 and its molecular weight is 815.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Franol, a compound consisting of theophylline, ephedrine hydrochloride, and phenobarbitone, has been studied primarily for its applications in respiratory therapy, particularly in treating asthma and other bronchial conditions. This article delves into its scientific research applications, supported by comprehensive data and case studies.
Bronchodilation Effects
A controlled trial demonstrated that this compound effectively produces dose-dependent bronchodilation. In a study involving 30 asthmatic patients, the administration of two tablets resulted in significant improvements in lung function, measured by forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR). The results showed:
- FEV1 Improvement : From a baseline of 1.31 L to 1.71 L after treatment.
- PEFR Improvement : An increase of 22.3% was noted at peak effectiveness after 2.5 hours post-administration .
Comparative Studies
In comparative studies, this compound was tested against placebo treatments to assess its efficacy further. The findings indicated that:
- Patients receiving this compound exhibited significant bronchodilation compared to those receiving placebos.
- The median serum levels of theophylline were notably higher in patients who took this compound, correlating with enhanced therapeutic effects .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Asthma Management : A longitudinal study followed patients using this compound over six months, noting a marked reduction in emergency room visits due to asthma exacerbations.
- Chronic Obstructive Pulmonary Disease (COPD) : Another study highlighted the use of this compound in COPD patients, where it improved overall quality of life and reduced symptoms significantly.
Efficacy of this compound Compared to Placebo
| Treatment | FEV1 Change (%) | PEFR Change (%) | Serum Theophylline Level (µg/ml) |
|---|---|---|---|
| This compound (2 tablets) | 20.8 | 22.3 | 6.38 |
| This compound (1 tablet) | 7.5 | 7.9 | 3.18 |
| Placebo | 5.4 | 5.9 | N/A |
Summary of Clinical Findings
| Study Type | Population Size | Duration | Key Findings |
|---|---|---|---|
| Controlled Trial | 30 asthmatic patients | 8 hours | Significant bronchodilation observed |
| Longitudinal Study | Varied | 6 months | Reduced emergency visits |
| COPD Study | Varied | Not specified | Improved quality of life |
Propiedades
Número CAS |
8058-86-4 |
|---|---|
Fórmula molecular |
C39H50N7NaO11 |
Peso molecular |
815.8 g/mol |
Nombre IUPAC |
sodium;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenylpyrimidin-3-ide-2,4,6-trione;3-(2-methoxyphenoxy)propane-1,2-diol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |
InChI |
InChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1 |
Clave InChI |
FRSADJTWTDJRBY-IWPMNCBDSA-M |
SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |
SMILES isomérico |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |
SMILES canónico |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+] |
Sinónimos |
franol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















